molecular formula C18H23NO2S2 B4739146 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4739146
M. Wt: 349.5 g/mol
InChI Key: LXCFGSXOZZJHAM-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBTA, is a thiazolidinone derivative that has been extensively studied for its various biological and pharmacological activities. BBTA is a yellow crystalline solid that is soluble in most organic solvents and has a molecular weight of 381.53 g/mol.

Mechanism of Action

The exact mechanism of action of 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways and molecular targets. For example, 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a critical role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one is its ease of synthesis and relatively low cost, which makes it an attractive candidate for further development and optimization. However, one limitation of 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which may limit its application in certain biological assays.

Future Directions

There are several potential future directions for the research and development of 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. One possible direction is the optimization of its pharmacological properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Another possible direction is the development of 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one-based fluorescent probes for the detection of other biological targets, such as enzymes or nucleic acids. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one and its potential use in combination with other drugs or therapies.

Scientific Research Applications

5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, antitumor, anti-inflammatory, and antioxidant effects. 5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

(5Z)-5-[(2-butoxyphenyl)methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c1-3-5-11-19-17(20)16(23-18(19)22)13-14-9-7-8-10-15(14)21-12-6-4-2/h7-10,13H,3-6,11-12H2,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFGSXOZZJHAM-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=CC=C2OCCCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=CC=C2OCCCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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